molecular formula C13H12FNS B1336718 2-[(4-Fluorophenyl)methylsulfanyl]aniline CAS No. 710292-49-2

2-[(4-Fluorophenyl)methylsulfanyl]aniline

Cat. No.: B1336718
CAS No.: 710292-49-2
M. Wt: 233.31 g/mol
InChI Key: CBQNUUSADNBAOX-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methylsulfanyl]aniline is a chemical compound with the molecular formula C13H12FNS. It belongs to the class of anilines and is characterized by the presence of a fluorophenyl group and a methylsulfanyl group attached to an aniline core. This compound is used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

2-[(4-Fluorophenyl)methylsulfanyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332;H319;H335 . The precautionary statements are P261;P271;P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]aniline typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with aniline to yield the desired product. The reaction conditions usually involve the use of a solvent such as ethanol and a catalyst like triethylamine, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methylsulfanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylsulfonyl)phenyl]aniline
  • 4-Fluorophenyl methyl sulfone
  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

2-[(4-Fluorophenyl)methylsulfanyl]aniline is unique due to the presence of both a fluorophenyl group and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNUUSADNBAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402486
Record name 2-[(4-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710292-49-2
Record name 2-[(4-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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